REACTION_CXSMILES
|
Br.C([O:5][C:6]1[CH:7]=[C:8]([CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:22])([CH3:21])[CH3:20])[CH:9]=[C:10]([O:12]C(=O)C)[CH:11]=1)(=O)C.O.CCOCC>C(O)C.[Pd]>[OH:5][C:6]1[CH:7]=[C:8]([CH:16]([OH:23])[CH2:17][NH:18][C:19]([CH3:21])([CH3:20])[CH3:22])[CH:9]=[C:10]([OH:12])[CH:11]=1
|
Name
|
salt
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
1-(3',5'-diacetoxyphenyl)-2-(t-butylamino)-ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C=C(C1)OC(C)=O)C(CNC(C)(C)C)O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then hydrogenated at 50°C.
|
Type
|
CUSTOM
|
Details
|
5 atmospheres pressure overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the volume of the solution reduced by evaporation
|
Type
|
CUSTOM
|
Details
|
The protective acetyl groups may be removed
|
Type
|
CUSTOM
|
Details
|
for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
drying the product
|
Type
|
CUSTOM
|
Details
|
was recrystallized
|
Name
|
|
Type
|
|
Smiles
|
OC=1C=C(C=C(C1)O)C(CNC(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |